molecular formula C18H28N2O2 B3244745 Carbamic acid, n-[4-methyl-1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester CAS No. 163271-07-6

Carbamic acid, n-[4-methyl-1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester

Cat. No.: B3244745
CAS No.: 163271-07-6
M. Wt: 304.4 g/mol
InChI Key: ARRKIGJMYZVIAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, n-[4-methyl-1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C18H28N2O2 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Carbamic acid derivatives, particularly those containing piperidine moieties, have garnered significant interest in pharmaceutical research due to their diverse biological activities. The compound in focus, Carbamic acid, n-[4-methyl-1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester , exhibits a range of biological effects, primarily as an inhibitor of serine proteases and potential therapeutic agent in various conditions.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a piperidine ring attached to a carbamate functional group. Its molecular formula is C16H24N2O2C_{16}H_{24}N_2O_2 with a molecular weight of approximately 280.38 g/mol. The structural features contribute to its biological activity and interaction with biological targets.

Research indicates that compounds similar to this carbamate can act as inhibitors of serine proteases such as matriptase and hepsin. These enzymes are implicated in various physiological processes, including cell signaling and tissue remodeling. The inhibition of these proteases can lead to significant therapeutic effects in conditions such as cancer and fibrosis.

Inhibition Potency

In a study evaluating piperidine-based carbamates, the compound displayed potent inhibitory activity against matriptase and hepsin with IC50 values reported at 8 nM and 2 nM, respectively . The structure-activity relationship (SAR) analyses revealed that modifications to the piperidine ring and the addition of specific substituents can enhance or diminish inhibitory potency.

Biological Activity Overview

The biological activity of the compound can be summarized as follows:

Biological Activity Target IC50 Value
Serine Protease InhibitionMatriptase2 nM
Serine Protease InhibitionHepsin8 nM
Serine Protease InhibitionHGFA14 μM

Case Studies and Research Findings

  • Piperidine Carbamate Inhibitors : A series of studies have focused on the synthesis and evaluation of piperidine carbamate inhibitors targeting serine proteases. These studies demonstrated that specific structural modifications could significantly enhance biological activity .
  • Behavioral Studies : Additional research has shown that similar piperidine derivatives can influence endocannabinoid levels in the brain, suggesting potential applications in neuropharmacology . The modulation of these pathways indicates a broader scope for therapeutic applications beyond protease inhibition.
  • Membrane Interaction Studies : Investigations into the effects of related compounds on phospholipid bilayers indicated that these carbamates could alter membrane fluidity, which may have implications for their pharmacological effects .

Properties

IUPAC Name

tert-butyl N-(1-benzyl-4-methylpiperidin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-17(2,3)22-16(21)19-18(4)10-12-20(13-11-18)14-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRKIGJMYZVIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)CC2=CC=CC=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301153142
Record name 1,1-Dimethylethyl N-[4-methyl-1-(phenylmethyl)-4-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163271-07-6
Record name 1,1-Dimethylethyl N-[4-methyl-1-(phenylmethyl)-4-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163271-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[4-methyl-1-(phenylmethyl)-4-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, n-[4-methyl-1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
Carbamic acid, n-[4-methyl-1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Reactant of Route 3
Reactant of Route 3
Carbamic acid, n-[4-methyl-1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Reactant of Route 4
Reactant of Route 4
Carbamic acid, n-[4-methyl-1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Reactant of Route 5
Reactant of Route 5
Carbamic acid, n-[4-methyl-1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Reactant of Route 6
Reactant of Route 6
Carbamic acid, n-[4-methyl-1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.